

ER-27319 maleate specificity issues in kinase assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ER-27319 maleate

Cat. No.: B10768320

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ER-27319 Maleate Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing specificity issues and troubleshooting kinase assays involving **ER-27319 maleate**.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of **ER-27319 maleate**?

ER-27319 maleate is a potent and selective inhibitor of Spleen tyrosine kinase (Syk).^{[1][2][3]} Its primary mechanism of action involves the inhibition of Syk's tyrosine phosphorylation, which is a critical step in the signal transduction pathway initiated by the engagement of the high-affinity IgE receptor (FcεRI) in mast cells.^{[4][5]} By inhibiting Syk activation, **ER-27319 maleate** effectively blocks downstream signaling events, leading to the abrogation of mast cell degranulation and the release of allergic and inflammatory mediators such as histamine and tumor necrosis factor-alpha (TNF-α).^{[2][3][4][5]}

Q2: What is the reported in vitro potency of **ER-27319 maleate**?

In various cell-based assays, **ER-27319 maleate** has been shown to inhibit antigen-induced degranulation and TNF-α production in both rat and human mast cells with a half-maximal inhibitory concentration (IC₅₀) of approximately 10 μM.^{[1][2][3]}

Q3: How selective is **ER-27319 maleate** for Syk kinase?

ER-27319 maleate demonstrates a high degree of selectivity for Syk kinase. Studies have shown that it does not inhibit the activity of Lyn kinase, another kinase involved in the early stages of FcεRI signaling.^{[4][5]} Furthermore, it does not affect the antigen-induced phosphorylation of the FcεRI receptor itself.^{[4][5]} Importantly, **ER-27319 maleate** does not inhibit the tyrosine phosphorylation of ZAP-70 in T-cells or Syk in B-cells, highlighting its specificity for the FcεRI-mediated Syk activation pathway in mast cells.^{[1][4]}

Q4: Are there any known off-target effects of **ER-27319 maleate**?

Based on the available literature, **ER-27319 maleate** is described as a selective Syk inhibitor. However, comprehensive kinase selectivity profiling data against a broad panel of kinases is not publicly available. Researchers should always consider the possibility of off-target effects, especially when using the inhibitor at concentrations significantly higher than its reported IC₅₀.

Q5: What are the recommended solvent and storage conditions for **ER-27319 maleate**?

ER-27319 maleate is soluble in water and DMSO. For long-term storage, it is recommended to desiccate the compound at +4°C. Stock solutions can be prepared in a suitable solvent and stored at -20°C or -80°C.

Quantitative Data on Kinase Specificity

While a comprehensive kinase selectivity panel for **ER-27319 maleate** is not publicly available, the following table summarizes the known inhibitory activities and specificities based on published research.

Kinase/Processes	Effect of ER-27319 maleate	Cell Type/System	Concentration/IC ₅₀	Reference
Syk Phosphorylation (FcεRI-mediated)	Inhibition	RBL-2H3 Mast Cells	68% inhibition at 10 μM, 93% inhibition at 30 μM	[4]
Mast Cell Degranulation	Inhibition	Rat and Human Mast Cells	IC ₅₀ ≈ 10 μM	[2][3]
TNF-α Production	Inhibition	Rat and Human Mast Cells	IC ₅₀ = 10 μM	[2][3]
Lyn Kinase Activity	No Inhibition	In vitro	Not specified	[4][5]
FcεRI Phosphorylation	No Inhibition	Mast Cells	Not specified	[4][5]
Syk Phosphorylation (BCR-mediated)	No Inhibition	Human Peripheral B Cells	Up to 100 μM	[4]
ZAP-70 Phosphorylation (TCR-mediated)	No Inhibition	Jurkat T Cells	Up to 100 μM	[1]

Experimental Protocols

Protocol 1: In Vitro Syk Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of **ER-27319 maleate** against purified Syk kinase.

Materials:

- Recombinant active Syk kinase
- Biotinylated peptide substrate for Syk

- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- **ER-27319 maleate** stock solution (in DMSO)
- ATP solution
- ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
- White, opaque 384-well assay plates

Procedure:

- **Prepare Serial Dilutions of ER-27319 Maleate:** Prepare a series of dilutions of **ER-27319 maleate** in kinase assay buffer. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
- **Enzyme and Inhibitor Pre-incubation:** In the assay plate, add 2.5 µL of the diluted **ER-27319 maleate** or vehicle control to each well. Add 2.5 µL of diluted Syk kinase to each well. Mix gently and incubate for 15-30 minutes at room temperature.
- **Initiate Kinase Reaction:** Add 5 µL of a solution containing the biotinylated peptide substrate and ATP (at a concentration close to the K_m for Syk) to each well to start the reaction.
- **Incubation:** Incubate the plate at 30°C for 60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
- **Stop Reaction and Detect ADP:** Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit.
- **Data Analysis:** Measure the luminescence using a plate reader. Calculate the percent inhibition for each concentration of **ER-27319 maleate** relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cellular Assay for Syk Phosphorylation by Western Blot

This protocol describes how to assess the effect of **ER-27319 maleate** on Syk phosphorylation in a mast cell line (e.g., RBL-2H3).

Materials:

- RBL-2H3 cells
- Cell culture medium (e.g., MEM with 20% FBS)
- Anti-DNP IgE
- DNP-BSA (antigen)
- **ER-27319 maleate** stock solution (in DMSO)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-Syk (Tyr525/526) and anti-total-Syk
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Protein electrophoresis and Western blotting equipment

Procedure:

- **Cell Seeding and Sensitization:** Seed RBL-2H3 cells in a 6-well plate and allow them to adhere overnight. Sensitize the cells by incubating with anti-DNP IgE (e.g., 0.5 µg/mL) for 16-24 hours.
- **Inhibitor Treatment:** Pre-treat the sensitized cells with various concentrations of **ER-27319 maleate** or vehicle control (DMSO) for 1-2 hours at 37°C.
- **Cell Stimulation:** Stimulate the cells by adding DNP-BSA (e.g., 100 ng/mL) for 5-10 minutes at 37°C. Include an unstimulated control.

- Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
- Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody against phospho-Syk (Tyr525/526) overnight at 4°C.
 - Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using a chemiluminescent substrate.
- Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Syk to confirm equal protein loading.
- Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Syk signal to the total Syk signal for each sample.

Troubleshooting Guide

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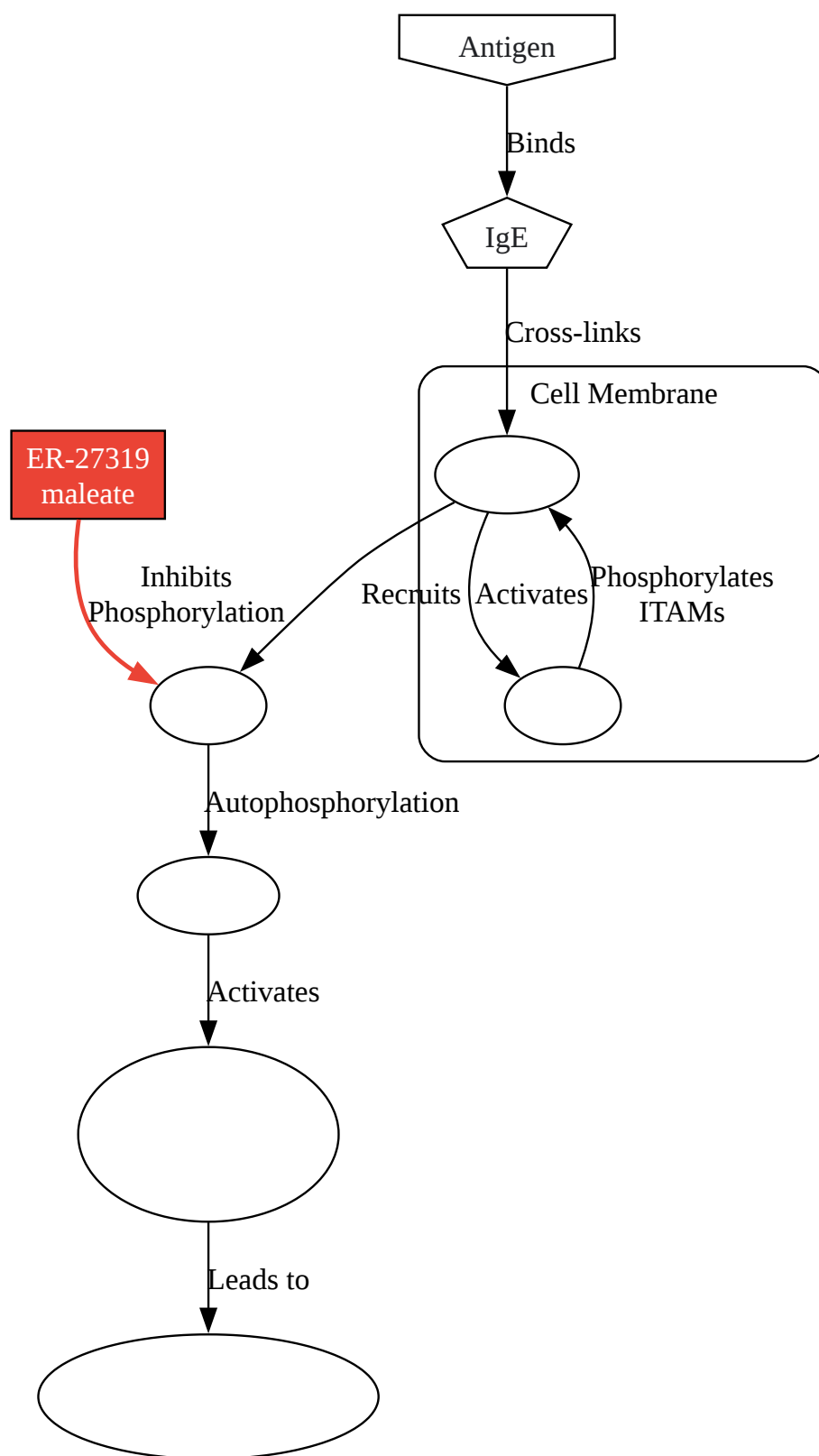
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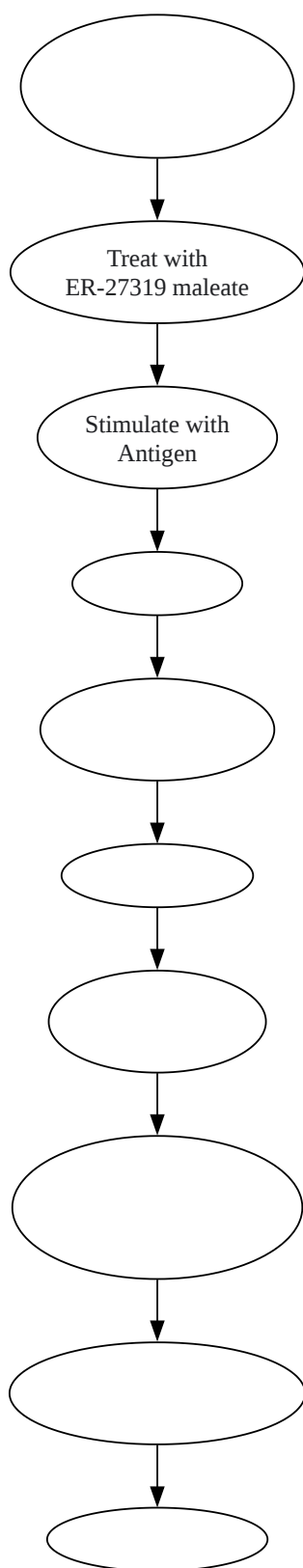
Troubleshooting workflow for kinase assays.

Signaling Pathways and Workflows



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FcεRI-Syk signaling pathway and inhibition by ER-27319.



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Workflow for cellular phospho-Syk Western blot analysis.

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- To cite this document: BenchChem. [ER-27319 maleate specificity issues in kinase assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10768320#er-27319-maleate-specificity-issues-in-kinase-assays]

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